molecular formula C6H11ClN2OS B2713494 5-(2-Methoxyethyl)thiazol-2-amine hydrochloride CAS No. 2155852-68-7

5-(2-Methoxyethyl)thiazol-2-amine hydrochloride

Cat. No.: B2713494
CAS No.: 2155852-68-7
M. Wt: 194.68
InChI Key: QTTLWOATPVHRHY-UHFFFAOYSA-N
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Description

5-(2-Methoxyethyl)thiazol-2-amine hydrochloride is a chemical compound built around the 2-aminothiazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The 2-aminothiazole core is a privileged structure found in numerous therapeutic agents and is known for its versatile biological activities . This specific derivative, featuring a 2-methoxyethyl substituent, is intended for research use only and is not for diagnostic or therapeutic applications. Researchers value 2-aminothiazole derivatives for their potential in various biological applications. Compounds based on this core have been synthesized and evaluated for antioxidant activity , demonstrating radical scavenging potential against DPPH, hydroxyl, nitric oxide, and superoxide radicals in vitro . Furthermore, the 2-aminothiazole structure is a key intermediate in developing molecules with antimicrobial properties . Some thiazole derivatives have also been explored as tyrosinase inhibitors , which are relevant for studying skin disorders and related biological pathways . The structural motif is also present in molecules evaluated for anti-inflammatory and analgesic activities . The research value of this compound lies in its use as a building block for the synthesis of more complex heterocyclic systems. It can serve as a key intermediate in constructing bi-heterocyclic hybrids for pharmacological screening . The presence of the amine functional group allows for further chemical modifications, particularly in creating Schiff bases by condensation with aldehydes, which can significantly enhance and diversify biological activity profiles .

Properties

IUPAC Name

5-(2-methoxyethyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS.ClH/c1-9-3-2-5-4-8-6(7)10-5;/h4H,2-3H2,1H3,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTLWOATPVHRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CN=C(S1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155852-68-7
Record name 5-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethyl)thiazol-2-amine hydrochloride typically involves the reaction of 2-aminothiazole with 2-methoxyethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethyl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that similar thiazole derivatives can inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby potentially improving cognitive function in affected individuals .

Antimicrobial Activity

5-(2-Methoxyethyl)thiazol-2-amine hydrochloride exhibits notable antimicrobial properties. Studies have shown that thiazole derivatives can be effective against various Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). In vitro tests demonstrated significant antibacterial activity with minimal inhibitory concentrations comparable to established antibiotics.

Anticancer Potential

The compound's cytotoxic effects have been evaluated in various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). Research indicates that it may induce apoptosis and cell cycle arrest in these cells, suggesting its potential as an anticancer agent .

Case Study on Antibacterial Efficacy

A study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with minimal inhibitory concentrations lower than those of traditional antibiotics like linezolid.

Case Study on Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM .

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethyl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 5-position of the thiazole ring, influencing physicochemical and pharmacological properties:

Compound Name Substituent (Position 5) Functional Impact Reference
5-Chloro-1,3-thiazol-2-amine hydrochloride Chlorine Increases electrophilicity and reactivity; may enhance binding to biological targets
4-Amino-2-methyl-5-phenylthiazole Hydrochloride Phenyl Enhances lipophilicity and aromatic interactions; potential for CNS activity
[2-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride Methyl Simplifies synthesis but reduces solubility; dihydrochloride improves stability
5-(Trifluoromethyl)thiazol-2-amine hydrochloride Trifluoromethyl Introduces strong electron-withdrawing effects; improves metabolic stability
5-(2-Methoxyethyl)thiazol-2-amine hydrochloride 2-Methoxyethyl Balances hydrophilicity and lipophilicity; ether oxygen may enhance bioavailability Inferred

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) CAS No. Solubility Trends Hazard Class
5-Chloro-1,3-thiazol-2-amine hydrochloride C₃H₄ClN₂S·HCl 169.06 Not provided Moderate in polar solvents Likely irritant
4-Amino-2-methyl-5-phenylthiazole Hydrochloride C₁₀H₁₁ClN₂S 226.72 1461714-51-1 Low in water; soluble in DMSO Not specified
[2-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride C₆H₁₀N₂S·2HCl 215.14 921145-11-1 High solubility in water IRRITANT
5-(Trifluoromethyl)thiazol-2-amine hydrochloride C₄H₄ClF₃N₂S 224.60 174886-03-4 Moderate in ethanol/water Industrial grade

Key Observations :

  • Dihydrochloride salts (e.g., ) exhibit higher solubility in aqueous media due to increased ionic character.
  • Trifluoromethyl and methoxyethyl groups modulate logP values, impacting membrane permeability.

Biological Activity

5-(2-Methoxyethyl)thiazol-2-amine hydrochloride is a compound belonging to the thiazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its role in various biological activities. The presence of the methoxyethyl group enhances its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds within the thiazole family, including this compound, exhibit significant antimicrobial properties.

  • Activity Against Mycobacterium tuberculosis : A study highlighted that 2-aminothiazole derivatives show promising activity against Mycobacterium tuberculosis, achieving sub-micromolar minimum inhibitory concentrations (MICs). For instance, modifications at specific positions on the thiazole ring can enhance selectivity and potency against mycobacterial species while minimizing effects on non-target bacteria .
CompoundMIC (μM)Target Pathogen
Compound A4.5M. tuberculosis
Compound B0.7M. tuberculosis
5-(2-Methoxyethyl)thiazol-2-amine HClTBDTBD

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied, with several compounds demonstrating cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : Thiazole compounds have been shown to induce apoptosis in cancer cells, as evidenced by increased apoptotic fractions in treated cell lines such as A2780 (ovarian cancer) and HepG2 (liver cancer). The structural diversity of these compounds allows for tailored interactions with specific cellular targets, enhancing their therapeutic efficacy .
Study ReferenceCell LineIC50 (μM)Observations
Study 1K562TBDGood anti-proliferative effects
Study 2HepG2TBDInduction of apoptosis
Study 3A2780TBDReduced S phase population

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against multiple strains of bacteria and fungi. The results indicated that certain derivatives exhibited strong activity against resistant strains of E. coli and Staphylococcus aureus, suggesting that this compound could be a candidate for further development in antimicrobial therapy .
  • Case Study on Anticancer Properties : Another investigation focused on the anticancer effects of thiazole derivatives in human leukemia cell lines, revealing significant cytotoxicity correlated with specific structural modifications. The study concluded that the thiazole core is crucial for maintaining biological activity against cancer cells .

Q & A

Q. What are the established synthetic routes for 5-(2-Methoxyethyl)thiazol-2-amine hydrochloride, and what critical parameters influence yield?

The compound is synthesized via condensation reactions under acidic reflux conditions. A representative method involves refluxing precursors (e.g., 2-aminothiazol-4(5H)-one derivatives) with acetic acid and sodium acetate (1:1.1 molar ratio) for 3–5 hours, followed by recrystallization from DMF/acetic acid . Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Reaction Time3–5 hoursPrevents byproduct formation
TemperatureReflux (~110–120°C)Ensures complete cyclization
Stoichiometry1.0–1.1 equiv of aldehydeMaximizes product conversion

Deviations in these parameters may lead to incomplete reactions or impurities requiring column chromatography .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for confirming the thiazole ring structure and methoxyethyl substituents. Aromatic protons typically appear at δ 6.8–7.5 ppm, while the methoxy group resonates near δ 3.3–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular weight (e.g., expected [M+H]+^+ peak at m/z 205.06) and rule out dimerization byproducts .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity. Use a C18 column and acetonitrile/water (70:30) mobile phase .

Q. What are the potential biological targets or therapeutic applications of this compound?

While direct evidence is limited, structurally related thiazole derivatives exhibit activity as metabotropic glutamate receptor 5 (mGluR5) antagonists (e.g., neuroprotection in fragile X syndrome) and antimicrobial/anticancer agents . Hypothesized applications include:

  • Neurological disorder research (via mGluR5 modulation)
  • Antimicrobial screening (thiazole core’s affinity for bacterial enzymes)
  • Kinase inhibition studies (due to electron-rich heterocyclic structure)

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

DoE minimizes experimental runs while identifying critical factors. A fractional factorial design (e.g., 2k^k) can test variables like temperature, time, and catalyst concentration. For example:

FactorLow LevelHigh LevelResponse (Yield%)
Temperature (°C)10012065 → 82
Reaction Time (h)3570 → 88

Statistical analysis (ANOVA) reveals temperature and time as significant (p < 0.05), enabling optimization with response surface methodology (RSM) .

Q. What computational strategies enhance reaction design for this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while machine learning models trained on analogous thiazole syntheses identify optimal solvents and catalysts. ICReDD’s integrated approach reduces experimental iterations by 40–60% through reaction path searches and data-driven condition screening .

Q. How should researchers resolve contradictions in spectral data or biological assay results?

  • Spectral Discrepancies : Cross-validate with 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For MS anomalies, perform isotopic pattern analysis to distinguish impurities .
  • Biological Variability : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) and control for batch-to-batch compound variability via HPLC purity checks .

Q. What advanced purification techniques address challenges in isolating this compound?

  • Recrystallization : Optimize solvent mixtures (e.g., DMF/acetic acid vs. ethanol/water) to improve crystal morphology and purity .
  • Preparative HPLC : Employ gradient elution (acetonitrile/water + 0.1% TFA) for gram-scale separation of polar byproducts .

Q. How does the compound’s stability under varying pH and temperature conditions impact storage and experimental use?

  • pH Stability : Thiazole rings are prone to hydrolysis in strongly acidic/basic conditions (pH < 2 or > 10). Store in neutral buffers at 4°C .
  • Thermal Stability : Degrades above 150°C; use inert atmospheres (N2_2) during high-temperature reactions .

Methodological Resources

  • Synthesis Protocols :
  • Computational Tools :
  • Statistical Optimization :
  • Biological Screening :

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